3-bromo-4-biphenylyl pivalate
Description
3-Bromo-4-biphenylyl pivalate is a brominated biphenyl ester featuring a pivaloyl (2,2-dimethylpropanoyl) group. This compound combines a rigid biphenyl backbone with a sterically bulky pivalate ester, which may influence its chemical stability, reactivity, and biological interactions. Pivalate esters are widely employed in medicinal and synthetic chemistry due to their hydrolytic stability and ability to modulate pharmacokinetic profiles .
Properties
IUPAC Name |
(2-bromo-4-phenylphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO2/c1-17(2,3)16(19)20-15-10-9-13(11-14(15)18)12-7-5-4-6-8-12/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDOSHCYFBNDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 3-position enables participation in palladium-catalyzed cross-couplings. Key methodologies include:
Suzuki-Miyaura Coupling
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Conditions : Pd(dppf)Cl₂ (1 mol%), K₂CO₃ (2 equiv), aryl boronic acid (1.2 equiv), toluene/water (3:1), 80°C, 12 h.
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Outcome : Substitution of bromine with aryl groups (e.g., phenyl, naphthyl) to yield 3-aryl-4-biphenylyl pivalates.
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Yield : 81–93% for biphenyl derivatives.
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Mechanism : Oxidative addition of Pd(0) to the C–Br bond, transmetalation with boronic acid, and reductive elimination.
Kumada-Tamao-Corriu Coupling
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Conditions : Pd(OAc)₂ (0.03 mol%), BPhos ligand (0.06 mol%), alkyl Grignard reagent (2 equiv), THF, 50°C, 10 min .
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Outcome : Alkylation at the 3-position (e.g., methyl, ethyl), with minimal β-hydride elimination due to electron-deficient phosphine ligands .
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Yield : >95% conversion, 96.5:3.5 selectivity for alkylated vs. elimination products .
Nucleophilic Substitution
The C–Br bond undergoes nucleophilic displacement under controlled conditions:
SNAr (Aromatic Nucleophilic Substitution)
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Outcome : Replacement of bromine with amines (e.g., morpholine, piperidine) or thiols.
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Limitations : Steric hindrance from the biphenyl and pivalate groups reduces reactivity compared to simpler aryl bromides .
Ester Hydrolysis and Functionalization
The pivalate group undergoes hydrolysis or transesterification:
Acid-Catalyzed Hydrolysis
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Conditions : H₂SO₄ (10% v/v), EtOH/H₂O (1:1), reflux, 24 h .
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Outcome : Cleavage to 3-bromo-4-biphenylyl alcohol.
Base-Mediated Transesterification
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Conditions : KOtBu (2 equiv), ROH (e.g., MeOH, EtOH), THF, 60°C, 8 h.
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Outcome : Pivalate replaced with smaller esters (e.g., methyl, ethyl).
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Yield : 70–80%.
Photochemical Reactions
The pivalate group acts as a photoremovable protecting group:
UV-Induced Cleavage
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Outcome : Release of pivalic acid and formation of 3-bromo-4-biphenylyl alcohol.
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Mechanism : Photoexcitation leads to heterolytic cleavage via a quinoid intermediate .
C(sp²)–C(sp³) Cross-Coupling
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Conditions : NiCl₂·glyme (5 mol%), dtbbpy ligand (10 mol%), K₂CO₃ (2 equiv), galvanostatic electrolysis (3 mA), DMF, 28 h .
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Outcome : Coupling with alkyltrifluoroborates (e.g., benzyl) to form 3-alkyl-4-biphenylyl pivalates.
Comparative Reaction Data Table
Mechanistic Insights
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Cross-Couplings : Electron-deficient ligands (e.g., BPhos) stabilize Pd intermediates, suppressing β-hydride elimination .
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Hydrolysis : The bulky pivalate group slows hydrolysis relative to acetates, requiring stronger acid/base conditions .
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Photolysis : The biphenyl system extends conjugation, shifting absorption to longer wavelengths (λₘₐₓ ≈ 270 nm) .
Comparison with Similar Compounds
Structural and Electronic Effects
- Halogen Influence: Bromine at the 3-position may enhance electrophilic aromatic substitution resistance compared to non-halogenated biphenylyl pivalates.
- Steric Effects : The pivaloyl group’s bulkiness likely reduces enzymatic degradation, as seen in Sivelestat analogs , where pivalate insertion increased metabolic stability .
Key Research Findings and Trends
Synthetic Efficiency : Catalyst-free, room-temperature syntheses (e.g., 4-bromobutyl pivalate) highlight the practicality of pivalate ester preparation .
Biological Modulation : Pivalate groups balance stability and activity, as demonstrated in antiprotozoal and anti-inflammatory agents .
Structural Versatility : Bromine and biphenyl motifs offer tunable electronic and steric profiles for targeted applications, though direct data on 3-bromo-4-biphenylyl pivalate remains speculative.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 3-bromo-4-biphenylyl pivalate with high purity?
- Methodological Answer :
- Rhodium-Catalyzed C–H Activation : Utilize heteroatom-directed C–H bond activation with Rh catalysts (e.g., [RhCl(cod)]₂) to functionalize biphenyl precursors. This method offers high regioselectivity and tolerates bromine substituents .
- Nickel-Catalyzed Cross-Coupling : Employ Ni(cod)₂ with NaOMe as a base to couple allylic pivalates and arylboroxines. This approach is effective for enantioselective synthesis (up to 82% yield, 68% ee) .
- Purification : Use column chromatography with hexane/ethyl acetate gradients, followed by recrystallization. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers ensure the stability of 3-bromo-4-biphenylyl pivalate during storage and handling?
- Methodological Answer :
- Storage : Store below -20°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the pivalate ester .
- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive reactions. Monitor degradation via FT-IR (loss of C=O stretch at ~1740 cm⁻¹) .
Q. What analytical techniques are critical for characterizing 3-bromo-4-biphenylyl pivalate?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., biphenyl coupling constants, bromine-induced deshielding).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 333.08) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can enantioselectivity be achieved in nickel-catalyzed couplings involving 3-bromo-4-biphenylyl pivalate?
- Methodological Answer :
- Ligand Design : Use chiral ligands like BnPPh₂ to stabilize the transition state. The pivalate’s bulky tert-butyl group enhances stereocontrol by minimizing steric clashes .
- Kinetic Resolution : Optimize reaction temperature (22–25°C) and solvent polarity (cyclopentyl methyl ether) to favor one enantiomer .
Q. What strategies improve regioselectivity in Rh-catalyzed C–H functionalization of biphenyl systems?
- Methodological Answer :
- Directing Groups : Introduce pyridine or sulfoxide directing groups to orient Rh coordination proximal to the target C–H bond, enabling selective bromination .
- Computational Modeling : Use DFT calculations to predict transition-state geometries and electronic effects (e.g., bromine’s electron-withdrawing impact) .
Q. How does 3-bromo-4-biphenylyl pivalate interact with biological systems, and what are its metabolic implications?
- Methodological Answer :
- PET Imaging : As a fluorinated analog (e.g., ¹⁸F-FPIA), track fatty acid oxidation in cancer models. Compare uptake against ¹⁸F-FDG in xenograft studies .
- Metabolism Studies : Incubate with liver microsomes (human/rat) and analyze pivaloylcarnitine excretion via LC-MS/MS to assess carnitine depletion risks .
Q. How should researchers resolve contradictions in catalytic efficiency between Rh and Ni systems?
- Methodological Answer :
- Comparative Studies :
| Parameter | Rh Catalysis | Ni Catalysis |
|---|---|---|
| Substrate Scope | Broad (electron-poor arenes) | Limited to allylic esters |
| Functional Group Tolerance | High (amines, esters) | Moderate (sensitive to boronic acids) |
| Scalability | Low (high catalyst load) | Moderate (low Ni loading) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
